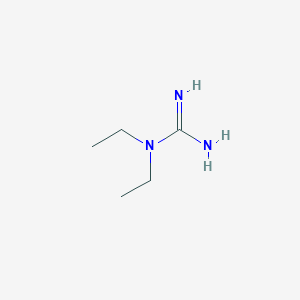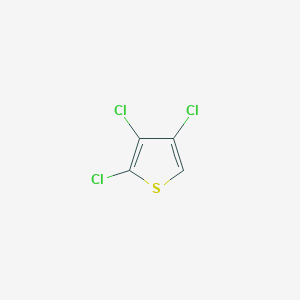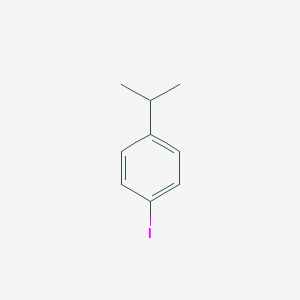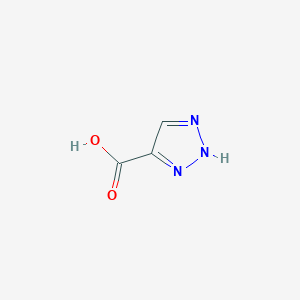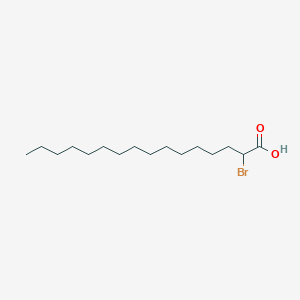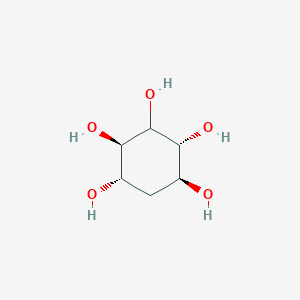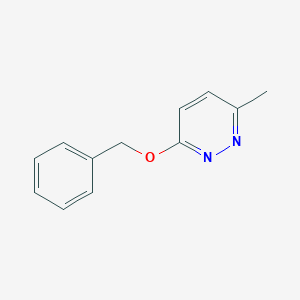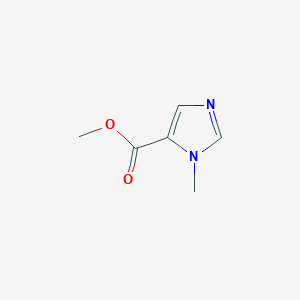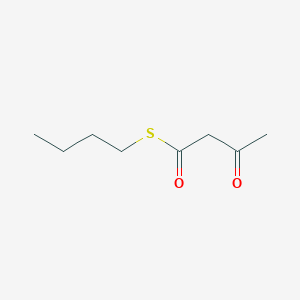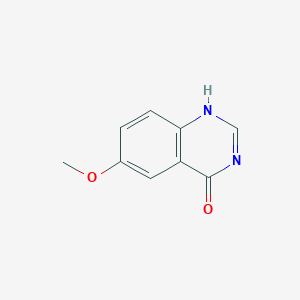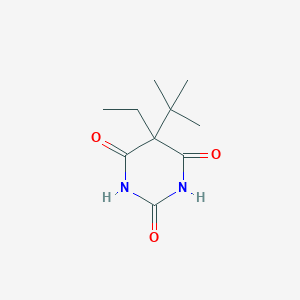
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid, also known as pentobarbital, is a barbiturate drug that has been used for various purposes in the field of scientific research. It is a central nervous system depressant that acts as a sedative, hypnotic, and anticonvulsant. Pentobarbital has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By binding to specific sites on the receptor, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl enhances the effects of GABA, leading to increased inhibition of neuronal activity and a decrease in the activity of the central nervous system.
Biochemische Und Physiologische Effekte
Pentobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, anticonvulsant activity, and respiratory depression. It also has the potential to cause dependence and addiction, as well as other adverse effects such as cognitive impairment, memory loss, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
Pentobarbital has several advantages for use in laboratory experiments. It is a potent and reliable central nervous system depressant that can be used to induce sedation and anesthesia in animal models. It also has a well-characterized mechanism of action, making it a useful tool for studying the molecular mechanisms underlying sleep and wakefulness. However, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl also has several limitations, including its potential for abuse and addiction, as well as its narrow therapeutic index and potential for adverse effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl and its potential therapeutic applications. One area of interest is the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as an anticonvulsant in the treatment of epilepsy. Other potential applications include the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as a sedative or anesthetic in clinical settings, as well as the development of new drugs that target the GABA-A receptor and its associated signaling pathways.
In conclusion, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl is a barbiturate drug that has been widely used in scientific research to study its effects on the central nervous system. It has a well-characterized mechanism of action and has been used as a sedative, hypnotic, and anticonvulsant in animal studies. While 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl has several advantages for use in laboratory experiments, it also has several limitations and potential adverse effects. Future research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl may lead to the development of new therapeutic applications and drugs targeting the GABA-A receptor.
Synthesemethoden
Pentobarbital can be synthesized through a multi-step process involving the reaction of malonic acid with urea, followed by the addition of ethyl iodide and tert-butyl alcohol. The resulting compound is then converted into 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Pentobarbital has been widely used in scientific research to study its effects on the central nervous system. It has been used as a sedative and anesthetic in animal studies, as well as a tool for studying the molecular mechanisms underlying sleep and wakefulness. Pentobarbital has also been used in studies of epilepsy, anxiety, and depression.
Eigenschaften
CAS-Nummer |
15379-32-5 |
|---|---|
Produktname |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Andere CAS-Nummern |
15379-32-5 |
Synonyme |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



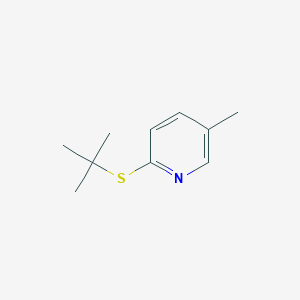

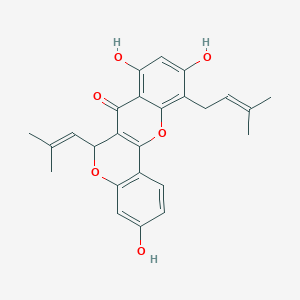
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
